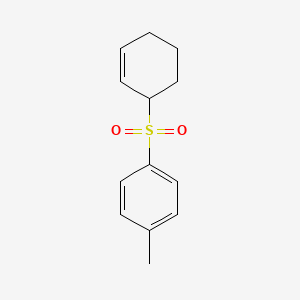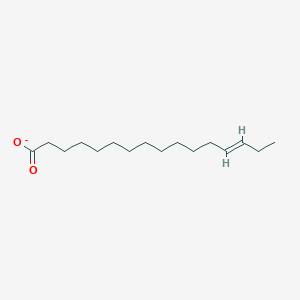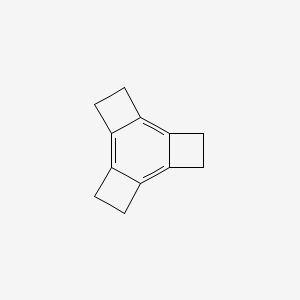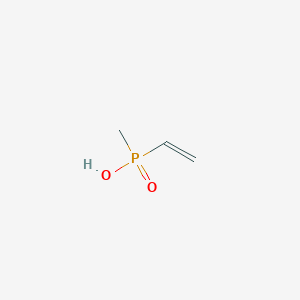
Cupric sulfate, basic copper sulfate dibasic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric sulfate, basic copper sulfate dibasic, is a chemical compound with the molecular formula Cu₃H₄O₈S. It occurs naturally as the mineral antlerite and is characterized by blue-green, rhombic, bipyramidal crystals. This compound is practically insoluble in water and is commonly used as a fungicide for plants and in seed treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cupric sulfate, basic copper sulfate dibasic, can be synthesized by reacting copper oxide with sulfuric acid. The reaction typically involves heating the mixture to form large, bright blue crystals containing five molecules of water (CuSO₄·5H₂O). The anhydrous salt is created by heating the hydrate to 150°C (300°F) .
Industrial Production Methods
Industrial production of cupric sulfate involves treating copper metal with hot concentrated sulfuric acid or its oxides with dilute sulfuric acid. This process results in a product that is widely used across various fields, including agriculture, public health, and education .
Análisis De Reacciones Químicas
Types of Reactions
Cupric sulfate, basic copper sulfate dibasic, undergoes several types of chemical reactions, including:
Oxidation: When heated to 650°C, cupric sulfate decomposes to yield cupric oxide (CuO) and sulfur trioxide (SO₃).
Reduction: Cupric sulfate can be reduced to copper metal using reducing agents like hydrogen gas.
Substitution: In aqueous solutions, cupric sulfate can react with chloride ions to form tetrachlorocuprate(II) complex ([CuCl₄]²⁻).
Common Reagents and Conditions
Common reagents used in reactions with cupric sulfate include sulfuric acid, hydrochloric acid, and various reducing agents. The conditions for these reactions typically involve heating and the use of aqueous solutions.
Major Products Formed
The major products formed from these reactions include cupric oxide, sulfur trioxide, and various copper complexes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cupric sulfate, basic copper sulfate dibasic, has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry and as an electrolyte for batteries and electroplating baths.
Biology: Plays a role in the study of copper metabolism and its effects on biological systems.
Medicine: Used as a locally applied fungicide, bactericide, and astringent.
Mecanismo De Acción
Comparación Con Compuestos Similares
Cupric sulfate, basic copper sulfate dibasic, can be compared with other similar compounds such as:
Antlerite (Cu₃SO₄(OH)₄): A basic copper sulfate mineral with similar properties.
Brochantite (Cu₄SO₄(OH)₆): Another basic copper sulfate mineral used in similar applications.
Posnjakite (Cu₄SO₄(OH)₆·H₂O): A hydrated form of basic copper sulfate.
Langite (Cu₄SO₄(OH)₆·2H₂O): Another hydrated form of basic copper sulfate.
These compounds share similar chemical properties and applications but differ in their hydration states and specific uses.
Propiedades
| 12013-15-9 | |
Fórmula molecular |
Cu3H4O8S |
Peso molecular |
354.73 g/mol |
Nombre IUPAC |
tricopper;tetrahydroxide;sulfate |
InChI |
InChI=1S/3Cu.H2O4S.4H2O/c;;;1-5(2,3)4;;;;/h;;;(H2,1,2,3,4);4*1H2/q3*+2;;;;;/p-6 |
Clave InChI |
PGZPBCJSKZAQMA-UHFFFAOYSA-H |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)


![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
